1-Tert-butoxy-4-methyl-2-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

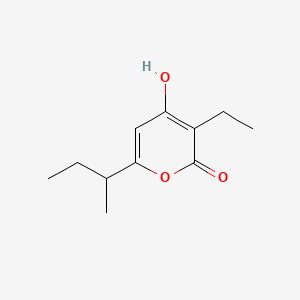

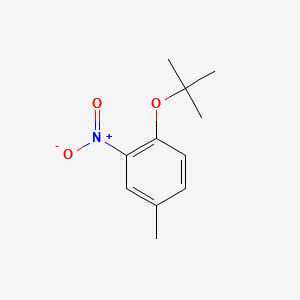

1-Tert-butoxy-4-methyl-2-nitrobenzene is a chemical compound with the molecular formula C11H15NO3 . It is a derivative of nitrobenzene, where a tert-butoxy group and a methyl group are attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Tert-butoxy-4-methyl-2-nitrobenzene consists of a benzene ring with a tert-butoxy group, a methyl group, and a nitro group attached . The exact mass of the molecule is 209.10519334 g/mol .科学的研究の応用

Asymmetric Synthesis via Sulfinimines

1-Tert-butoxy-4-methyl-2-nitrobenzene: plays a crucial role in asymmetric synthesis. Specifically, it serves as a chiral inductor in the stereoselective synthesis of amines and their derivatives. The enantiopure tert-butanesulfinamide, derived from this compound, has gained prominence over the last two decades. Researchers have harnessed its efficacy to create structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines. These heterocycles often form the core structure of natural products and therapeutically relevant compounds .

Antimicrobial Activity

Although not directly related to the compound itself, studies have explored the antimicrobial properties of certain derivatives. For instance, researchers have evaluated the antimicrobial activities of compounds derived from tert-butanesulfinamide. These investigations typically employ methods such as the disc diffusion assay to measure zones of inhibition .

Chiral Separation

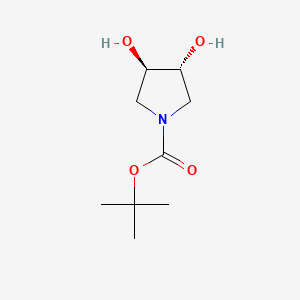

In drug development, chiral purity is critical. Researchers have investigated the separation of chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid (abbreviated as (2S,4S)-TBMP) from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid (abbreviated as (2S,4R)-TBMP). The successful separation of these intermediates is crucial for the synthesis of anti-HCV drugs .

Binary Liquid Mixtures

1-Tert-butoxy-4-methyl-2-nitrobenzene has been studied in binary liquid mixtures. Researchers have measured density (ρ) and speed of sound (u) in mixtures with other compounds, such as dipropylamine, diethylamine, and triethylamine. These investigations provide insights into intermolecular interactions and thermodynamic properties .

特性

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8-5-6-10(15-11(2,3)4)9(7-8)12(13)14/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDINFAXPXAYFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702577 |

Source

|

| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butoxy-4-methyl-2-nitrobenzene | |

CAS RN |

142596-55-2 |

Source

|

| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-Diazabicyclo[3.2.1]octan-2-one,(1R)-(9CI)](/img/structure/B582949.png)

![2H-Pyrano[4,3-d]oxazol-2-one,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI)](/img/no-structure.png)

![[1,2]Thiazolo[3,4-c]pyridine](/img/structure/B582956.png)